N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from adamantane. One common method involves the alkylation of adamantane with a suitable alkylating agent to introduce the adamantyl group. This is followed by the formation of the pyrazole ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to ensure cost-effectiveness and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties.
Materials Science: The rigidity and stability of the adamantane core make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N4-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **1-Adamantylmethyl-3-methyl
1-Adamantylmethylamine: Similar in structure but lacks the pyrazole and sulfonamide groups.
Properties
Molecular Formula |
C16H25N3O2S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H25N3O2S/c1-11-15(9-19(2)18-11)22(20,21)17-10-16-6-12-3-13(7-16)5-14(4-12)8-16/h9,12-14,17H,3-8,10H2,1-2H3 |
InChI Key |
KBSMFEVLEHDDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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